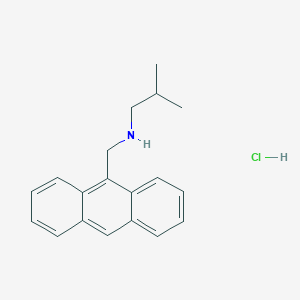![molecular formula C15H20ClNO B6361721 1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol hydrochloride CAS No. 1240578-35-1](/img/structure/B6361721.png)
1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol hydrochloride” is a chemical compound with a molecular weight of 229.32 . It is also known as 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new Betti bases, which are a class of organic compounds that have gained importance in medicinal chemistry due to their interesting biological activity, have been synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19NO/c1-15(2,16-3)10-13-12-7-5-4-6-11(12)8-9-14(13)17/h4-9,16-17H,10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Synthesis and Spectroscopic Studies
A variant of 1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol hydrochloride, specifically 1-(pyridin-2-yl amino)methyl napthalene-2-ol, was synthesized through a Mannich condensation reaction. This compound underwent thorough spectroscopic analysis using various analytical techniques. It was found to have potential applications in molecular docking studies, demonstrating efficient binding with anti-microbial ciprofloxacin on the protein surface through extensive H-bonding interaction, indicating potential biomedical applications (Rajamani, Sundaraganesan, Vijayakumar, Boobalan, & Jeeva, 2019).
Photophysical Characterization and Organic Light Emitting Diodes (OLEDs)
Organotin compounds derived from Schiff bases of a similar naphthalene structure were studied for their potential in OLED applications. Their photophysical properties were characterized, and a preliminary diode fabricated from one of the analogues showed intrinsic electroluminescent properties. This suggests potential applications in the development of electronic and photonic devices (García-López, Muñoz-Flores, Jiménez‐Pérez, Moggio, Arias, Chan-Navarro, & Santillán, 2014).
Inhibition of Cyclooxygenase
Naphthol derivatives similar to this compound were synthesized and exhibited inhibitory effects on cyclooxygenase enzymes. This indicates potential anti-inflammatory properties and could guide the design of new pharmaceuticals targeting inflammation and related disorders (Kongkathip, Sangma, Kirtikara, Luangkamin, Hasitapan, Jongkon, Hannongbua, & Kongkathip, 2005).
Antibacterial Activities
Unsymmetrical Schiff bases derived from naphthalene structures were synthesized and their metal complexes were tested for antibacterial activities. The results indicated potential applications in combating gram-negative bacteria like Salmonella typhi and Escherichia coli, suggesting a role in the development of new antibacterial agents (Arteen, Hassan, Al-Fahhady, Al-Nidaa, & Al-Nama, 2019).
Future Directions
properties
IUPAC Name |
1-[(2-methylpropylamino)methyl]naphthalen-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO.ClH/c1-11(2)9-16-10-14-13-6-4-3-5-12(13)7-8-15(14)17;/h3-8,11,16-17H,9-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVACDPDWPUUHTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=CC2=CC=CC=C21)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6361638.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6361640.png)
![4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361646.png)
![4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B6361654.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361663.png)
![(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361670.png)
amine hydrochloride](/img/structure/B6361697.png)
amine hydrochloride](/img/structure/B6361703.png)
![Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361710.png)

![1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6361716.png)
![4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6361720.png)
![3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361730.png)
